N,N'-(1,4-Phenylene)bis(4-aminobenzamide)
Overview
Description
Benzamide, N,N’-1,4-phenylenebis(4-amino-) is a chemical compound with the molecular formula C20H18N4O2. It is also known by other names such as N,N’-Dibenzoyl-p-phenylenediamine and 1,4-Dibenzamido benzene . This compound is characterized by its aromatic structure, which includes two benzamide groups connected by a 1,4-phenylenebis linkage.
Preparation Methods
The synthesis of Benzamide, N,N’-1,4-phenylenebis(4-amino-) typically involves the reaction of 1,4-phenylenediamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzamide, N,N’-1,4-phenylenebis(4-amino-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to corresponding amines using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzamide, N,N’-1,4-phenylenebis(4-amino-) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,4-phenylenebis(4-amino-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Benzamide, N,N’-1,4-phenylenebis(4-amino-) can be compared with other similar compounds such as:
Benzamide, 4-amino-: This compound has a similar structure but with only one benzamide group.
N,N’-Dibenzoyl-p-phenylenediamine: This is another name for Benzamide, N,N’-1,4-phenylenebis(4-amino-), highlighting its dibenzoyl structure.
The uniqueness of Benzamide, N,N’-1,4-phenylenebis(4-amino-) lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
IUPAC Name |
4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c21-15-5-1-13(2-6-15)19(25)23-17-9-11-18(12-10-17)24-20(26)14-3-7-16(22)8-4-14/h1-12H,21-22H2,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTGOCSQAOUUFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178292 | |
Record name | Benzamide, N,N'-1,4-phenylenebis(4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-26-7 | |
Record name | N,N′-1,4-Phenylenebis[4-aminobenzamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2362-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N,N'-1,4-phenylenebis(4-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N,N'-1,4-phenylenebis(4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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